3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Overview
Description
“3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature . The synthesis typically involves a “Click” chemistry approach and a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material is usually an ethyl lactate, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids to afford the target molecules .Molecular Structure Analysis
The molecular structure of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is characterized by a 1,2,3-triazole ring substituted with an ethyl group at the 4-position and a methyl-aniline group at the 3-position . The exact structure can be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” include a Mitsunobu reaction and a Suzuki–Miyaura cross-coupling reaction . The Mitsunobu reaction is used to convert a hydroxyl group into a tosyl moiety, and the Suzuki–Miyaura cross-coupling reaction is used to couple the resulting compound with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” can be inferred from its molecular structure. It is likely to be a solid at room temperature . The exact properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.Scientific Research Applications
1. Carbonic Anhydrase-II Inhibitors
- Summary of Application : A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium. These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .
- Methods of Application : The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
- Results : All synthesized 1H-1,2,3-triazole analogs were evaluated against bovine carbonic anhydrase-II enzyme to know their therapeutic potential. All compounds showed potent to significant activities with IC50 values in the range of 13.8–35.7 µM, as compared to standard acetazolamide (18.2 ± 0.23 µM) .
2. HSP90 Inhibitors
- Summary of Application : A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed, synthesized as HSP90 inhibitors, and their structures were characterized by 1H NMR, 13C NMR, and HR-MS .
- Methods of Application : The compounds were synthesized and their structures were characterized by 1H NMR, 13C NMR, and HR-MS. Preliminary HSP90 binding assay showed that compounds exhibited significant HSP90α binding affinity .
- Results : Among these selected compounds, one displayed the most potent anti-proliferative activities and particularly in Capan-1 cell line. Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Future Directions
The future directions for the research on “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” could involve further exploration of its potential biological activities. Given that similar 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme , it would be interesting to investigate whether “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” exhibits similar activity. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could also be areas of future research.
properties
IUPAC Name |
3-(4-ethyltriazol-1-yl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOPNIRUCAQIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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